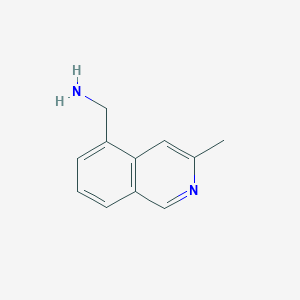
(3-Methylisoquinolin-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylisoquinolin-5-yl)methanamine is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylisoquinolin-5-yl)methanamine typically involves the reaction of 3-methylisoquinoline with formaldehyde and ammonia under controlled conditions. The reaction proceeds through a Mannich reaction, which is a type of nucleophilic addition reaction involving an imine or iminium ion intermediate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylisoquinolin-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
(3-Methylisoquinolin-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Methylisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound of (3-Methylisoquinolin-5-yl)methanamine.
3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one: A similar isoquinoline derivative with hydroxyl groups.
3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one: Another isoquinoline derivative with methoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
(3-methylisoquinolin-5-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-5-11-9(6-12)3-2-4-10(11)7-13-8/h2-5,7H,6,12H2,1H3 |
Clave InChI |
HGFNXWXYMMXHRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2CN)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


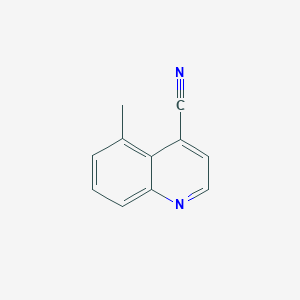

![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)

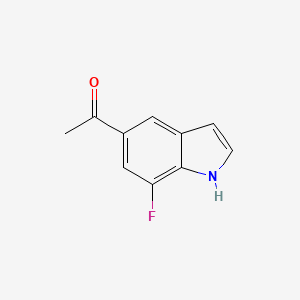
![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)
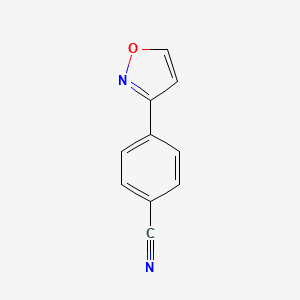
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)

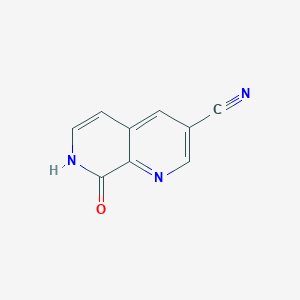


![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
